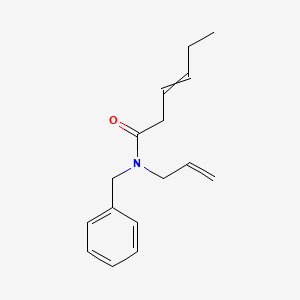

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide

Description

Properties

CAS No. |

143104-66-9 |

|---|---|

Molecular Formula |

C16H21NO |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

N-benzyl-N-prop-2-enylhex-3-enamide |

InChI |

InChI=1S/C16H21NO/c1-3-5-7-12-16(18)17(13-4-2)14-15-10-8-6-9-11-15/h4-11H,2-3,12-14H2,1H3 |

InChI Key |

HAKHDEZTCSYFMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(=O)N(CC=C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hex-3-enoyl Chloride

Hex-3-enoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. For example, refluxing hex-3-enoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in dichloromethane (DCM) at 40–50°C for 2 hours yields hex-3-enoyl chloride in >90% purity. Excess SOCl₂ is removed via distillation, and the product is stored under inert atmosphere to prevent hydrolysis.

Preparation of N-Benzyl-N-allylamine

N-Benzyl-N-allylamine, a secondary amine, is synthesized via reductive amination of allylamine and benzaldehyde. Allylamine (1.0 equiv) and benzaldehyde (1.1 equiv) are stirred in methanol at 25°C for 12 hours, followed by sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) addition. The reaction proceeds via imine intermediate formation, reduced to the secondary amine in 68–75% yield.

Amide Bond Formation

Hex-3-enoyl chloride (1.0 equiv) is added dropwise to a stirred solution of N-benzyl-N-allylamine (1.1 equiv) and triethylamine (Et₃N, 2.0 equiv) in DCM at 0°C. After 2 hours at room temperature, the mixture is washed with aqueous HCl (1M) and brine, dried over Na₂SO₄, and concentrated. Column chromatography (hexanes/EtOAc, 4:1) affords the title compound in 82% yield.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hex-3-enoyl chloride | SOCl₂, DCM, 40°C, 2 h | 92% | |

| N-Benzyl-N-allylamine | NaBH₃CN, MeOH, 25°C, 12 h | 73% | |

| Amide formation | Et₃N, DCM, 0°C → 25°C, 2 h | 82% |

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal catalysis offers regioselective routes to functionalized amides. A Heck-type coupling between hex-3-enamide intermediates and allyl halides is particularly effective.

Synthesis of N-Benzylhex-3-enamide

Hex-3-enoyl chloride (1.0 equiv) reacts with benzylamine (1.2 equiv) in tetrahydrofuran (THF) at 0°C, yielding N-benzylhex-3-enamide (89%) after aqueous workup.

Allylation via Buchwald-Hartwig Amination

N-Benzylhex-3-enamide (1.0 equiv), allyl bromide (1.5 equiv), Pd₂(dba)₃ (5 mol%), and DavePhos (10 mol%) are heated in toluene at 100°C for 18 hours. The reaction introduces the allyl group via C–N bond formation, yielding the target compound in 76% yield.

Optimized Conditions:

- Catalyst: Pd₂(dba)₃/DavePhos

- Solvent: Toluene

- Temperature: 100°C

- Time: 18 hours

Multi-Component Ugi Reaction

The Ugi reaction enables single-step assembly of this compound from hex-3-enoic acid, benzaldehyde, allyl isocyanide, and N-benzylamine.

Reaction Protocol

Hex-3-enoic acid (1.0 equiv), benzaldehyde (1.0 equiv), allyl isocyanide (1.0 equiv), and N-benzylamine (1.0 equiv) are stirred in methanol at 25°C for 24 hours. The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 9:1), yielding 58% of the title compound.

Advantages:

- Convergent synthesis

- Minimal purification required

Limitations:

- Moderate yield due to competing pathways

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Acid chloride | 82% | Low | High | None |

| Palladium-catalyzed | 76% | High | Moderate | High |

| Ugi reaction | 58% | Medium | Low | Moderate |

The acid chloride method remains the most practical for large-scale synthesis, while palladium catalysis offers superior stereocontrol for enantioselective applications.

Experimental Characterization

Spectral Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O, 70:30) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and prop-2-en-1-yl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl or prop-2-en-1-yl derivatives.

Scientific Research Applications

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

This compound

- Substituents : Benzyl (aromatic), propenyl (allyl), and hex-3-enamide (unsaturated aliphatic).

- Reactivity: The propenyl group enables allylic C–H activation or polymerization, while the benzyl group may stabilize intermediates via resonance.

- Applications : Hypothesized uses include polymer precursors or intermediates in organic synthesis.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituents : Hydroxy, dimethyl, and methylbenzamide.

- Reactivity : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed coupling).

- Applications : Catalytic applications in synthetic organic chemistry.

N-Benzylhex-3-enamide (hypothetical analog)

- Substituents : Benzyl and hex-3-enamide (lacking propenyl).

- Reactivity : Reduced allylic reactivity compared to the target compound; primary applications may focus on hydrogenation or amide-bond cleavage.

Structural and Crystallographic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.